molecular formula C12H16O2 B6176730 3-phenoxycyclohexan-1-ol CAS No. 854713-41-0

3-phenoxycyclohexan-1-ol

Cat. No.: B6176730
CAS No.: 854713-41-0
M. Wt: 192.3
InChI Key:
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Description

3-phenoxycyclohexan-1-ol is an organic compound characterized by a cyclohexane ring substituted with a phenoxy group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

3-phenoxycyclohexan-1-ol can be synthesized through several methodsThis process typically requires a bifunctional catalyst, such as palladium on sodium Y zeolite, and specific reaction conditions to achieve selective hydrogenation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-phenoxycyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The phenoxy group can be reduced to a phenyl group under specific conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Major Products

    Oxidation: Cyclohexanone or cyclohexanal.

    Reduction: Cyclohexane.

    Substitution: Various substituted cyclohexanols, depending on the reagent used.

Scientific Research Applications

3-phenoxycyclohexan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-phenoxycyclohexan-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial properties may be attributed to its ability to disrupt bacterial cell membranes. The compound’s antioxidant activity is likely due to its capacity to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Similar Compounds

    Phenoxyethanol: A similar compound with a phenoxy group attached to an ethanol molecule.

    Cyclohexanol: A simpler compound with only a hydroxyl group attached to a cyclohexane ring.

    Phenol: A compound with a hydroxyl group attached directly to a benzene ring.

Uniqueness

3-phenoxycyclohexan-1-ol is unique due to the presence of both a phenoxy group and a hydroxyl group on a cyclohexane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications .

Properties

CAS No.

854713-41-0

Molecular Formula

C12H16O2

Molecular Weight

192.3

Purity

95

Origin of Product

United States

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